3-((2-Morpholinoethyl)sulfonyl)propanamide

Description

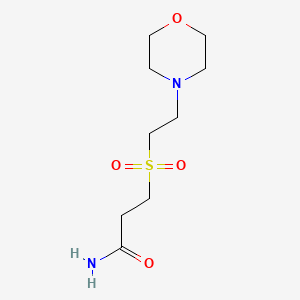

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-morpholin-4-ylethylsulfonyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c10-9(12)1-7-16(13,14)8-4-11-2-5-15-6-3-11/h1-8H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDAYGQSNSEWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Strategies for Sulfonyl Propanamide Derivatives

The assembly of molecules in the sulfonyl propanamide class is typically approached by forming the key chemical bonds and structures in a logical sequence. This involves creating the robust sulfonyl linkage, building the propanamide core, and introducing the necessary functional groups, such as the morpholinoethyl moiety.

Formation of the Sulfonyl Linkage

The defining feature of the target molecule is the alkyl sulfonyl group (C-SO₂-C). The most direct and common method for forming such an aliphatic sulfone is the oxidation of a corresponding sulfide (B99878) (C-S-C) precursor. This transformation is a cornerstone of organosulfur chemistry.

The selective oxidation of sulfides can yield either sulfoxides or sulfones, and various reagents and conditions have been developed to control the outcome. rsc.orgmdpi.com For the complete conversion of a sulfide to a sulfone, strong oxidizing agents or carefully controlled reaction conditions are necessary. Hydrogen peroxide (H₂O₂) is a widely used oxidant for this purpose due to its effectiveness and environmentally benign byproduct, water. rsc.orgresearchgate.net The reaction can be performed with H₂O₂ alone or in the presence of various catalysts, such as tantalum carbide or niobium carbide, to improve efficiency and yield. organic-chemistry.org Other effective oxidizing systems include urea-hydrogen peroxide adducts, often combined with anhydrides like phthalic anhydride, which provide a metal-free oxidation method. organic-chemistry.org

Construction of the Propanamide Core

The propanamide core (-CH₂CH₂CONH₂) can be efficiently constructed using acrylamide (B121943) as a starting material. Acrylamide is an α,β-unsaturated amide that readily undergoes conjugate addition, specifically the thiol-Michael addition reaction. nih.gov In this reaction, a nucleophilic thiol attacks the β-carbon of acrylamide, leading to the formation of a C-S bond and simultaneously establishing the 3-thiopropanamide backbone in a single, atom-economical step. nih.govnih.gov

This approach is highly effective for creating 3-(alkylthio)propanamide intermediates, which can then be oxidized to the target sulfonyl compounds. The kinetics and efficiency of the thiol-Michael addition are influenced by several factors, including the pH of the medium, the pKa of the thiol, and the presence of a base catalyst. nih.gov

Introduction of the Morpholinoethyl Group

The morpholinoethyl group is introduced by using a precursor that contains this moiety and a reactive handle suitable for incorporation into the main structure. For the synthesis of 3-((2-Morpholinoethyl)sulfonyl)propanamide, the ideal precursor is 2-morpholinoethanethiol . This molecule provides the entire morpholinoethyl fragment along with a terminal thiol group, which is perfectly suited for the thiol-Michael addition reaction with acrylamide as described previously. The synthesis of functionalized morpholines and their derivatives is a well-established area of heterocyclic chemistry, ensuring the accessibility of such precursors. researchgate.net

Detailed Synthetic Pathways for this compound

Based on the general strategies outlined above, a logical and efficient multi-step synthetic pathway for this compound can be proposed. This pathway leverages well-precedented reactions to assemble the target molecule from readily available starting materials.

Multi-Step Synthesis Approaches

A highly plausible two-step synthesis is outlined below. This approach is characterized by its efficiency, employing a "click" reaction in the first step followed by a standard oxidation. rsc.org

Step 1: Thiol-Michael Addition to form 3-((2-Morpholinoethyl)thio)propanamide

The synthesis begins with the base-catalyzed Michael addition of 2-morpholinoethanethiol to acrylamide. The nucleophilic sulfur atom of the thiol adds to the activated double bond of acrylamide to form the sulfide intermediate, 3-((2-morpholinoethyl)thio)propanamide. This reaction is typically high-yielding and can often be performed under mild conditions. nih.govnih.gov

Step 2: Oxidation to form this compound

The sulfide intermediate from Step 1 is then oxidized to the final sulfone product. This is achieved using a suitable oxidizing agent, such as hydrogen peroxide, which ensures complete oxidation of the sulfur atom to the +6 oxidation state (sulfone). rsc.orgorganic-chemistry.org Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent the formation of side products and ensure a high yield of the desired sulfone. mdpi.com

Reaction Conditions and Optimization

The success of the proposed synthesis relies on the optimization of reaction conditions for each step to maximize yield and purity.

Thiol-Michael Addition Conditions:

The rate of the thiol-Michael addition is significantly influenced by reaction parameters. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of catalyst, solvent, and temperature can be optimized for specific substrates.

Interactive Data Table: Typical Conditions for Thiol-Michael Addition

| Parameter | Condition | Rationale and Research Findings |

| Catalyst | Weak bases (e.g., triethylamine, DIPEA) or strong nucleophiles. | The reaction kinetics and yield depend on the strength and concentration of the base catalyst. Stronger bases can lead to faster reactions but may also promote side reactions. nih.gov |

| Solvent | Polar protic solvents (e.g., methanol (B129727), ethanol, water) or polar aprotic solvents (e.g., THF, DMF). | The choice of solvent can affect the solubility of reactants and the rate of reaction. A hybrid implicit-explicit methanol solvation approach has been used in computational studies. rsc.org |

| Temperature | Room temperature (20-40 °C). | The reaction is often exothermic and proceeds readily at room temperature. rsc.org Higher temperatures may be used to accelerate slow reactions but can also increase the likelihood of byproduct formation. |

| pH | Neutral to slightly basic (pH > 7.0). | The reaction rate between thiols and acrylamide improves as the pH increases above 7.0, due to the increased concentration of the reactive thiolate anion. researchgate.net |

Sulfide Oxidation Conditions:

The oxidation of the sulfide intermediate to the sulfone must be carefully controlled. The reaction can be tuned to favor the sulfone over the sulfoxide (B87167) intermediate by adjusting the amount of oxidant and the reaction temperature.

Interactive Data Table: Typical Conditions for Sulfide to Sulfone Oxidation

| Parameter | Condition | Rationale and Research Findings |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂). | H₂O₂ is a "green" oxidant, producing only water as a byproduct. rsc.orgresearchgate.net An excess (e.g., 2.5 equivalents) is typically used for complete conversion to the sulfone. rsc.org |

| Catalyst | None, or catalysts like Tantalum/Niobium Carbide, MWCNTs-COOH, or dendritic phosphomolybdates. | While the reaction can proceed without a catalyst, various heterogeneous and homogeneous catalysts can increase the reaction rate and selectivity under milder conditions. rsc.orgmdpi.comorganic-chemistry.org |

| Solvent | Ethyl Acetate (B1210297), Methanol, or solvent-free. | The reaction can be run in various organic solvents or under solvent-free conditions, enhancing its environmental friendliness. organic-chemistry.orgacs.org |

| Temperature | Room temperature to 50 °C. | The optimal temperature depends on the substrate and catalyst. For some systems, increasing the temperature from 30 °C to 40 °C improves the yield of the sulfone, with no significant change at higher temperatures. mdpi.com |

Purification Techniques and Yield Optimization

The purification of the final compound, this compound, and its intermediates is critical for obtaining a product of high purity. Standard techniques for sulfonamide purification are broadly applicable.

Purification Techniques:

Recrystallization: This is a common method for purifying solid sulfonamides. The choice of solvent is crucial; solvents like ethanol, isopropanol, or mixtures with water are often effective. For instance, processes for purifying sulfathiazole (B1682510) have utilized aqueous propanol (B110389) solutions to yield free-flowing crystalline products suitable for pharmaceutical use. google.com

Column Chromatography: For more challenging separations or removal of closely related impurities, silica (B1680970) gel column chromatography is employed. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of sulfonamides. Using columns such as silica or aminopropyl-packed silica with a mobile phase of carbon dioxide modified with methanol can achieve rapid and efficient separation of complex mixtures. researchgate.net

Acid-Base Extraction: Given the presence of the basic morpholine (B109124) nitrogen, the crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product, which can be extracted with an organic solvent.

Yield Optimization: Optimizing the reaction yield involves careful control over several parameters.

pH Control: In the coupling reaction between a sulfonyl chloride and an amine, maintaining the pH is crucial. Using a base like sodium carbonate in an aqueous medium can scavenge the generated HCl without promoting excessive hydrolysis of the sulfonyl chloride precursor. rsc.org Optimal pH for minimizing hydrolysis is often between 8 and 9. researchgate.net

Reagent Stoichiometry: Using equimolar amounts of the amine and sulfonyl chloride can prevent side reactions like bis-sulfonylation of primary amines and simplifies purification. rsc.org

Reaction Conditions: Temperature and reaction time must be optimized. While some reactions proceed efficiently at room temperature, others may require heating to ensure complete conversion.

Continuous Flow Synthesis: Modern approaches using continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time. This can significantly improve yield, reduce byproduct formation, and enhance process safety, particularly for highly exothermic reactions like the formation of sulfonyl chlorides. rsc.org

Interactive Table: Comparison of Purification Techniques for Sulfonamides

| Technique | Principle | Typical Solvents/Phases | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Ethanol, Isopropanol, Water mixtures. google.com | Scalable, cost-effective, yields high-purity crystalline solids. | Can have lower recovery; requires suitable solvent. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Silica gel; Hexane/Ethyl Acetate, Dichloromethane/Methanol. nih.gov | High resolution, versatile for many compound types. | Solvent-intensive, can be time-consuming, less scalable. |

| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | CO₂ with Methanol; Silica or Amino columns. researchgate.net | Fast, reduced organic solvent use, suitable for thermally labile compounds. | Requires specialized equipment. |

| Acid-Base Extraction | Partitioning between immiscible aqueous and organic layers based on pH-dependent solubility. | Water, HCl, NaOH, Ethyl Acetate, Dichloromethane. | Good for removing neutral or acidic/basic impurities, simple. | Only applicable to compounds with ionizable groups. |

Precursor and Intermediate Compounds in the Synthesis

The synthesis of this compound is a convergent process that involves the preparation and subsequent coupling of several key precursors. The molecular structure can be deconstructed into three primary components: the morpholinoethyl moiety, the propanamide scaffold, and the central sulfonyl group. Each of these requires a specific synthetic strategy to prepare the necessary intermediates for the final assembly.

Synthesis of Key Morpholinoethyl Intermediates

The primary intermediate for introducing the morpholinoethyl group is 4-(2-aminoethyl)morpholine (B49859). This compound serves as the nucleophilic amine that reacts with a sulfonyl precursor.

Several synthetic routes to 4-(2-aminoethyl)morpholine are established:

From Morpholine and 2-Chloroethylamine (B1212225): Morpholine can be alkylated with 2-chloroethylamine hydrochloride under basic conditions. guidechem.com

From Morpholine and Ethylene (B1197577) Oxide: A reaction between morpholine and ethylene oxide yields 2-morpholinoethanol, which can then be converted to the corresponding amine.

Reduction of 2-Morpholinoacetonitrile: A common laboratory-scale synthesis involves the reduction of 2-morpholinoacetonitrile. The nitrile is prepared from morpholine, formaldehyde, and sodium cyanide. The subsequent reduction of the nitrile group, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, yields 4-(2-aminoethyl)morpholine. chemicalbook.com

Multi-step Synthesis from Ethanolamine: A more complex, multi-step route involves protecting ethanolamine, reacting it with 4-tosyl chloride, then with morpholine, followed by deprotection to yield the final product. google.com

Derivatization of Propanamide Scaffolds

The propanamide portion of the target molecule can be incorporated through various synthetic strategies. The specific approach depends on the other precursors available.

Amidation of Propanoic Acid Derivatives: A straightforward method involves the reaction of a suitable propanoic acid derivative with an amine. For example, 2-(4-isobutylphenyl)propanoyl chloride is reacted with an amine to form an N-substituted propanamide. quora.com Propanamide itself can be prepared by the dehydration of ammonium (B1175870) propionate (B1217596) or the condensation of urea (B33335) with propanoic acid. wikipedia.org

Michael Addition to Acrylamide: A plausible route to the target molecule involves a Michael addition reaction. An intermediate containing a sulfinic acid or thiol group, such as 2-morpholinoethanethiol, could be oxidized in situ to a sulfinate and then added across the double bond of acrylamide.

Reaction with a Pre-formed Sulfonyl Propanamide: An alternative is to start with a propanamide derivative that already contains the sulfonyl group, such as 3-[(2-chloroethyl)sulfonyl]propanamide. rsc.org The terminal chloro group can then be displaced by morpholine to form the final product.

Preparation of Sulfonyl Precursors

The sulfonyl group is typically introduced via a sulfonyl chloride intermediate. The synthesis of sulfonyl chlorides is a well-established field of organic chemistry. acs.org These reactive intermediates are then coupled with an amine (in this case, 4-(2-aminoethyl)morpholine) to form the sulfonamide bond.

Common methods for preparing sulfonyl chlorides include:

Oxidative Chlorination of Thiols or Disulfides: This is one of the most direct methods. Various reagents can effect this transformation.

Hydrogen Peroxide and Thionyl Chloride (SOCl₂): A combination of H₂O₂ and SOCl₂ serves as a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides in excellent yields. organic-chemistry.org

N-Chlorosuccinimide (NCS): Thiols can be oxidized with NCS in the presence of a chloride source like tetrabutylammonium (B224687) chloride. This allows for a one-pot synthesis of sulfonamides by adding the amine directly after the formation of the sulfonyl chloride. organic-chemistry.org

Metal-Free Aerobic Oxidation: An environmentally benign method uses ammonium nitrate (B79036) with aqueous HCl and oxygen as the terminal oxidant to convert thiols into sulfonyl chlorides. rsc.org

From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Oxidative Cleavage of Sulfides: Dialkyl or alkyl-aryl sulfides can be cleaved and oxidized to form sulfonyl chlorides. This typically requires an oxidizing agent and a source of chlorine, such as chlorine gas in formic acid. acsgcipr.org

Green Chemistry Principles in Synthesis of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety. tandfonline.com

Use of Aqueous Media: Water is an ideal green solvent due to its safety, low cost, and environmental benignity. Facile and efficient sulfonamide syntheses have been developed in water, often under pH control, which can eliminate the need for hazardous organic solvents and organic bases. rsc.orgrsc.org Product isolation often involves simple filtration after acidification, avoiding complex chromatographic purification. researchgate.net

Mechanochemistry: Solvent-free mechanochemical approaches, which use mechanical energy (e.g., ball milling) to drive reactions, represent a significant advancement in green synthesis. A one-pot, two-step procedure for sulfonamides involves the tandem oxidation-chlorination of disulfides followed by amination, all in the solid state. rsc.orgrsc.org This eliminates the need for bulk solvents, reduces waste, and can be more energy-efficient. rsc.org

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. This includes metal-free catalytic systems for oxidative sulfonylation of thiols thieme-connect.com and electrochemical methods that avoid hazardous reagents altogether by using electricity to drive the coupling of thiols and amines. acs.org

Interactive Table: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Methodology | Reagents/Conditions | Advantages | References |

| Alternative Solvents | Synthesis in Water | Amine, Sulfonyl Chloride, Na₂CO₃, Water | Avoids organic solvents, simple workup, safe, low cost. | rsc.org, rsc.org |

| Solvent-Free Reactions | Mechanochemistry | Disulfides, NaOCl·5H₂O, Amines (solid state) | Eliminates bulk solvents, high efficiency, cost-effective. | rsc.org, rsc.org |

| Catalysis | Electrochemical Synthesis | Thiols, Amines, Electrolytic Cell | Avoids hazardous oxidants and transition metals, mild conditions. | acs.org |

| Process Intensification | One-Pot Synthesis | Thiol, Oxidant/Chlorinating Agent, Amine | Reduces waste, saves time and energy, improves atom economy. | organic-chemistry.org, organic-chemistry.org, acs.org |

| Safer Reagents | Metal-Free Oxidation | Thiols, NH₄NO₃, O₂, aq. HCl | Avoids toxic metals and harsh chlorinating agents. | rsc.org |

Chemical Characterization and Analytical Validation for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are instrumental in mapping the connectivity of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, scientists can deduce its structural formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the structure of a molecule in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra would be essential for the structural confirmation of 3-((2-Morpholinoethyl)sulfonyl)propanamide.

Based on the compound's structure, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present. The morpholine (B109124) ring protons would likely appear as multiplets in the upfield region of the spectrum. The ethyl chain protons adjacent to the morpholine nitrogen and the sulfonyl group would show characteristic triplet or multiplet patterns. The protons of the propanamide moiety would also give rise to specific signals, with the methylene (B1212753) groups adjacent to the sulfonyl and amide groups appearing as distinct triplets. The amide protons (-NH₂) would be expected to produce a broad singlet.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would resonate at a specific chemical shift. The carbonyl carbon of the amide group would be expected to appear in the downfield region of the spectrum. The carbon atoms of the morpholine ring, the ethyl chain, and the propanamide backbone would each have characteristic chemical shifts, allowing for the complete assignment of the carbon framework.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Morpholine CH₂-N | 2.4 - 2.6 | m |

| Morpholine CH₂-O | 3.6 - 3.8 | t |

| SO₂-CH₂-CH₂-N | 2.8 - 3.0 | t |

| SO₂-CH₂-CH₂-N | 3.2 - 3.4 | t |

| SO₂-CH₂-CH₂-C(O)NH₂ | 3.4 - 3.6 | t |

| SO₂-CH₂-CH₂-C(O)NH₂ | 2.6 - 2.8 | t |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 175 |

| Morpholine C-N | 53 - 55 |

| Morpholine C-O | 66 - 68 |

| SO₂-CH₂ (ethyl) | 50 - 55 |

| CH₂-N (ethyl) | 58 - 62 |

| SO₂-CH₂ (propyl) | 48 - 52 |

Note: The data in these tables are predicted values based on the chemical structure and have not been experimentally verified due to a lack of available published data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, the molecular formula is C₉H₁₈N₂O₄S, which corresponds to a monoisotopic mass of approximately 250.0991 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the morpholino group, the propanamide moiety, and sulfur dioxide, further corroborating the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 251.1069 |

Note: These are calculated theoretical values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) would be expected in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The carbonyl group (C=O) of the primary amide would exhibit a strong absorption band around 1680-1630 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3200 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic portions of the molecule would be observed around 2950-2850 cm⁻¹, and the C-O-C stretching of the morpholine ring would likely be present in the 1120-1080 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| S=O Stretch (Sulfonyl) | 1350 - 1300 & 1160 - 1120 | Strong |

Note: Predicted values based on typical functional group absorption ranges.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid. The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the main peak in the chromatogram. A purity level of ≥95% or higher is typically required for research applications.

Gas Chromatography (GC) could also be employed for purity analysis, although it might require derivatization of the compound to increase its volatility and thermal stability.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a definitive method for confirming the empirical formula of a compound. This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the sample. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula C₉H₁₈N₂O₄S.

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₈N₂O₄S)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 43.18 |

| Hydrogen (H) | 7.25 |

| Nitrogen (N) | 11.19 |

| Oxygen (O) | 25.56 |

Close agreement between the experimental and theoretical values would provide strong evidence for the proposed elemental composition and, in conjunction with other analytical data, would confirm the identity and purity of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Structure Activity Relationship Sar Studies of 3 2 Morpholinoethyl Sulfonyl Propanamide Analogs

Systematic Modification of the Morpholine (B109124) Ring

The morpholine ring is a common heterocyclic motif in bioactive compounds, valued for its favorable physicochemical properties and its ability to engage in molecular interactions with biological targets. nih.govsci-hub.se Modifications to this ring are a key strategy for optimizing lead compounds.

Substitutions on both the nitrogen and carbon atoms of the morpholine ring have been shown to significantly impact the biological activity of various compound classes. The nitrogen atom, being a weak base, is a common point for derivatization. However, in the parent compound, the nitrogen is tertiary, connecting the ring to the ethylsulfonyl linker.

Modifications typically focus on the carbon atoms of the ring. Studies on related heterocyclic compounds have shown that introducing small alkyl groups can influence activity. For instance, the introduction of an alkyl substitution at the C-3 position of the morpholine ring has been reported to increase the anticancer activity in certain series of compounds. researchgate.net Such substitutions can alter the conformation of the ring and introduce new steric or hydrophobic interactions with the target protein.

In a series of chiral alkoxymethyl morpholine analogs developed as dopamine (B1211576) D4 receptor antagonists, substitutions at the C-2 position were fundamental to their activity and selectivity. nih.gov This highlights that the position and nature of the substituent are critical determinants of the resulting pharmacological profile.

| Modification Site | Substituent Type | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| C-3 | Alkyl Group | Increased anticancer activity | Anticancer Agents researchgate.net |

| C-2 | Alkoxymethyl Group | Potent and selective dopamine D4 antagonism | Dopamine Receptor Antagonists nih.gov |

| C-4 (Nitrogen) | Methyl or Phenyl Group | Identified as potent caspase 3 inhibitors | Quinoline (B57606) Derivatives e3s-conferences.org |

To reduce the conformational flexibility of the morpholine ring and potentially improve binding affinity, researchers have explored ring-constrained or bridged analogs. These rigid structures can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target.

Studies have revealed that compounds incorporating a 3,5-ethylene bridged morpholine ring exhibited potent activity in certain assays. e3s-conferences.org Other examples of bridged morpholines that serve as rigid scaffolds include 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane. rsc.org The synthesis of these constrained analogs provides access to novel chemical space and allows for a more defined orientation of substituents, which can be crucial for optimizing interactions with a specific biological target.

| Analog Type | Structural Feature | Potential Advantage |

|---|---|---|

| Bridged Morpholine | 3,5-Ethylene Bridge | Increased potency e3s-conferences.org |

| Bicyclic Morpholine | 8-oxa-3-aza-bicyclo[3.2.1]octane | Reduced conformational flexibility rsc.org |

| Bicyclic Morpholine | 9-oxa-3-aza-bicyclo[3.3.1]nonane | Provides a rigid scaffold for defined substituent orientation rsc.org |

Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound while retaining its biological activity. The morpholine ring, while often beneficial, can be a site of metabolic liability. enamine.netresearchgate.net Replacing it with other cyclic systems can modulate properties such as lipophilicity, metabolic stability, and basicity.

Common bioisosteres for the morpholine ring include thiomorpholine, piperidine, and piperazine. Thiomorpholine, where the oxygen atom is replaced by sulfur, offers a subtle change in electronics and hydrogen bonding capacity. jchemrev.com Spirocyclic systems, such as spiro-oxetanes, have also been explored as three-dimensional replacements for morpholine to improve properties like solubility. tcichemicals.com

| Bioisostere | Key Structural Change | Potential Impact on Properties |

|---|---|---|

| Thiomorpholine | Oxygen replaced by Sulfur | Altered electronics and hydrogen bonding capacity jchemrev.com |

| Piperidine | Oxygen replaced by Methylene (B1212753) (CH2) | Increased lipophilicity, altered pKa |

| Piperazine | Oxygen replaced by a second Nitrogen (NH) | Introduces a second site for substitution, significantly alters pKa and polarity |

| Spiro-oxetane | Replaced with a spirocyclic ether | Increases three-dimensionality and can improve solubility tcichemicals.com |

Exploration of the Sulfonyl Linkage

The ethylsulfonyl linkage plays a crucial role in positioning the morpholine ring relative to the propanamide portion of the molecule. Modifications to this linker, both in the nature of the sulfur group and the length of the adjacent alkyl chain, can have profound effects on activity.

The sulfonamide group is a key functional group in a wide range of drugs and is known for its chemical and metabolic stability. researchgate.net Replacing the sulfonyl group with related functionalities like a sulfoxide (B87167) or a sulfamide (B24259) can alter the geometry, polarity, and hydrogen-bonding capabilities of the linker.

In a study comparing linker variations in bisubstrate inhibitors, a sulfonamide-linked analog, which was expected to mimic the tetrahedral intermediate of an enzymatic reaction, showed poorer inhibition than a standard amide-linked inhibitor. nih.gov In contrast, analogs containing sulfoxide or sulfone groups within the linker were found to be potent, nanomolar inhibitors. nih.gov This suggests that while sulfonamides are stable, other sulfur oxidation states or related functional groups may be more optimal for binding in certain contexts.

| Linker Functional Group | Relative Inhibitory Activity (Example Study) |

|---|---|

| Sulfonamide | Lower activity compared to amide analog nih.gov |

| Sulfoxide | Potent (nanomolar) inhibition nih.gov |

| Sulfone | Potent (nanomolar) inhibition nih.gov |

The length and branching of the alkyl chains that constitute the linker are critical for determining the optimal distance and spatial orientation between the terminal functional groups. In the parent compound, an ethyl (two-carbon) chain connects the morpholine nitrogen to the sulfonyl group.

SAR studies in a series of morpholine-bearing quinoline derivatives demonstrated a clear dependence on the length of the methylene linker. Derivatives with a two-methylene (ethyl) linker between the quinoline and morpholine moieties showed superior inhibitory activity compared to those with three- or four-methylene (propyl or butyl) linkers. nih.gov This indicates the presence of an optimal linker length for productive binding.

Introducing branching into the alkyl chain, for example, by replacing a propyl chain with an isopropyl group, can also significantly influence a compound's physical and biological properties by altering its conformation and hydrophobicity. rsc.org Generally, increasing alkyl chain length can enhance hydrophobic interactions, but it may also lead to non-specific binding or reduced solubility. nih.gov

| Modification | Example | General Effect |

|---|---|---|

| Chain Length | Ethyl (C2) vs. Propyl (C3) or Butyl (C4) | An optimal length often exists for maximal activity; longer chains may decrease activity nih.gov |

| Chain Branching | Propyl vs. Isopropyl | Alters conformation, hydrophobicity, and can impact transport properties rsc.org |

Derivatization of the Propanamide Moiety

The propanamide portion of the lead compound, 3-((2-Morpholinoethyl)sulfonyl)propanamide, offers a rich scaffold for chemical modification. The amide bond, in particular, is a key interaction point with biological targets and is also susceptible to metabolic degradation. drughunter.com Strategic derivatization of this moiety can significantly impact the compound's pharmacological profile.

The primary amide of this compound presents an opportunity for substitution on the amide nitrogen. Introducing various substituents can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its binding affinity and pharmacokinetic properties.

Systematic exploration would involve the synthesis of a series of N-substituted analogs. For instance, small alkyl groups (e.g., methyl, ethyl) could be introduced to probe for steric hindrance in the binding pocket. Larger or more functionalized groups, such as benzyl (B1604629) or substituted phenyl rings, could also be explored to establish additional binding interactions. A hypothetical SAR study might yield data as presented in the interactive table below, illustrating how different N-substituents could modulate biological activity.

Table 1: Hypothetical Biological Activity of N-Substituted this compound Analogs

| Compound ID | R Group (on Amide Nitrogen) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 1a | -H | 10.5 |

| 1b | -CH₃ | 8.2 |

| 1c | -CH₂CH₃ | 15.1 |

| 1d | -CH₂Ph | 5.6 |

| 1e | -Ph | 22.4 |

The data in Table 1 suggests that a small alkyl group like methyl (Compound 1b) might be well-tolerated, while a larger ethyl group (Compound 1c) could be detrimental to activity. The significant increase in potency with a benzyl substituent (Compound 1d) might indicate a potential for π-stacking or other hydrophobic interactions within the target's binding site.

Alterations to the three-carbon propanoyl chain can influence the compound's conformational flexibility and the spatial relationship between the sulfonyl and amide groups. Shortening or lengthening the chain, or introducing substituents along it, can provide valuable insights into the optimal geometry for target engagement.

For example, analogs with an ethanamide or butanamide backbone could be synthesized and evaluated. Additionally, the introduction of a methyl group at the α- or β-position of the propanoyl chain could restrict rotation and favor a specific conformation, potentially leading to increased potency or selectivity.

Table 2: Hypothetical Biological Activity of Propanoyl Chain Modified Analogs

| Compound ID | Chain Modification | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 2a | -CH₂CH₂CONH₂ (Propanamide) | 10.5 |

| 2b | -CH₂CONH₂ (Ethanamide) | 25.8 |

| 2c | -CH₂CH₂CH₂CONH₂ (Butanamide) | 18.3 |

| 2d | -CH(CH₃)CH₂CONH₂ (α-methyl) | 7.9 |

| 2e | -CH₂CH(CH₃)CONH₂ (β-methyl) | 12.1 |

From the hypothetical data in Table 2, it appears that the three-carbon chain is optimal (Compound 2a), with both shorter (Compound 2b) and longer (Compound 2c) chains leading to a decrease in activity. The introduction of an α-methyl group (Compound 2d) might confer a favorable conformation, enhancing biological activity.

The amide group is a common functional group in bioactive molecules due to its ability to form hydrogen bonds. drughunter.com However, it can be susceptible to enzymatic hydrolysis. drughunter.com Bioisosteric replacement of the amide functionality is a widely used strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties while retaining or improving biological activity. nih.govacs.org

A variety of functional groups can act as bioisosteres for the amide bond. For instance, heterocycles such as 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole, or 1,2,3-triazole can mimic the hydrogen bonding and conformational properties of the amide group. pressbooks.pub Other potential replacements include esters, ketones, and sulfonamides. pressbooks.pub The synthesis and evaluation of these bioisosteric analogs would be a key step in optimizing the lead compound.

Table 3: Hypothetical Biological Activity of Amide Bioisosteres

| Compound ID | Bioisosteric Replacement | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 3a | -CONH₂ (Amide) | 10.5 |

| 3b | 1,2,4-Oxadiazole | 9.8 |

| 3c | 1,3,4-Oxadiazole | 12.3 |

| 3d | 1,2,3-Triazole | 7.2 |

| 3e | -COOCH₃ (Ester) | 35.7 |

The hypothetical results in Table 3 suggest that a 1,2,3-triazole (Compound 3d) could be a particularly effective amide bioisostere, potentially due to its ability to mimic the hydrogen bond donor and acceptor properties of the parent amide while offering improved metabolic stability. pressbooks.pub The 1,2,4-oxadiazole (Compound 3b) also shows promise, whereas the ester (Compound 3e) appears to be a poor replacement.

Influence of Stereochemistry on Biological Activity

Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. nih.gov If a chiral center is introduced into the this compound scaffold, for instance, by substitution on the propanoyl chain, it is essential to investigate the biological activity of the individual enantiomers. Often, one enantiomer (the eutomer) will exhibit significantly higher activity than the other (the distomer). nih.gov

The separation of enantiomers can be achieved through chiral chromatography or asymmetric synthesis. The evaluation of the individual enantiomers would provide a clearer understanding of the three-dimensional requirements of the binding site. A significant difference in activity between enantiomers would be strong evidence of a specific and stereoselective interaction with the biological target.

Table 4: Hypothetical Biological Activity of Enantiomers of an α-Methyl Analog

| Compound ID | Stereochemistry | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 2d (racemic) | (R/S)-CH(CH₃)CH₂CONH₂ | 7.9 |

| (S)-2d | (S)-CH(CH₃)CH₂CONH₂ | 1.2 |

| (R)-2d | (R)-CH(CH₃)CH₂CONH₂ | 15.6 |

The hypothetical data in Table 4 for an α-methyl substituted analog clearly demonstrates the importance of stereochemistry, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. This suggests a specific orientation of the methyl group is required for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can be a powerful tool for predicting the activity of novel, untested compounds and for guiding the design of more potent analogs. nih.gov

To build a QSAR model, a set of molecular descriptors is calculated for each analog. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. For sulfonamide-containing compounds, relevant descriptors might include:

Electronic Descriptors: Partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular weight, molar refractivity, and various topological indices that describe the shape and size of the molecule.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) or calculated logP (ClogP).

Once these descriptors are calculated for a training set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to develop a mathematical equation that correlates the descriptors with the activity. ekb.eg

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC₅₀) = 0.75 * ClogP - 0.23 * (Molecular Weight) + 1.2 * (HOMO energy) + 2.5

This equation would suggest that higher hydrophobicity (ClogP) and a higher HOMO energy are beneficial for activity, while increased molecular weight is detrimental. Such a model, once validated, could be used to prioritize the synthesis of new analogs with a higher probability of being active. The contour plots from 3D-QSAR techniques like CoMFA and CoMSIA could further guide the design by visualizing the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov

Predictive Modeling for Novel Analogs

Predictive modeling plays a crucial role in modern drug discovery by enabling the rational design of novel compounds with improved activity and pharmacokinetic profiles. For analogs of this compound, various computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, can be employed to guide the synthesis of more potent and selective molecules. These in silico methods help to identify key structural features that govern the biological activity of this class of compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly experimental screening.

The development of predictive models for this compound analogs would typically involve the following steps:

Data Set Compilation: A diverse set of synthesized analogs with their corresponding experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight, logP) and 3D descriptors (e.g., molecular shape, surface area, electronic properties).

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Once a validated predictive model is established, it can be used to screen virtual libraries of novel, unsynthesized analogs of this compound. This allows for the estimation of their biological activity before committing to their chemical synthesis.

A hypothetical QSAR study on a series of this compound analogs might reveal the importance of specific structural features for their activity. For instance, the model could indicate that modifications to the morpholine ring, the length of the ethyl linker, or substitutions on the propanamide moiety significantly impact the compound's potency. The insights gained from such a model would be instrumental in the design of next-generation compounds with enhanced therapeutic potential.

Below is a hypothetical data table that could be generated from a QSAR study of this compound analogs. This table illustrates the type of data that would be used to build and validate a predictive model.

| Compound ID | R1 Substitution | R2 Substitution | LogP | Molecular Weight ( g/mol ) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | H | 1.2 | 278.35 | 6.5 | 6.4 |

| 2 | CH₃ | H | 1.5 | 292.38 | 6.8 | 6.7 |

| 3 | H | CH₃ | 1.6 | 292.38 | 6.3 | 6.2 |

| 4 | Cl | H | 1.9 | 312.80 | 7.1 | 7.0 |

| 5 | F | H | 1.4 | 296.34 | 6.9 | 6.8 |

| 6 | OCH₃ | H | 1.3 | 308.38 | 6.6 | 6.5 |

This table is for illustrative purposes only. The data presented is hypothetical and not based on actual experimental results.

The predictive modeling of novel analogs of this compound represents a powerful strategy to accelerate the discovery of new drug candidates. By leveraging computational tools, researchers can gain a deeper understanding of the structure-activity relationships within this chemical series and make more informed decisions in the design and optimization of lead compounds.

Investigation of Biological Activities in Preclinical Models

In Vitro Cellular Assays

The in vitro evaluation of compounds containing sulfonyl and propanamide moieties has demonstrated a wide spectrum of biological effects, ranging from the modulation of protein-protein interactions to the inhibition of key enzymes and the alteration of cellular signaling pathways.

Cell-based functional assays are crucial for determining the biological effects of a compound in a cellular context. For instance, a novel cell-based assay using Bioluminescence Resonance Energy Transfer (BRET) was developed to screen for inhibitors of the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1). nih.gov This assay is instrumental in identifying compounds that can disrupt Plk1 function within a living cell, a critical step in validating potential anti-cancer agents. nih.gov Such assays provide a more physiologically relevant context compared to purely biochemical screens.

The modulation of protein-protein interactions (PPIs) is a significant strategy in drug discovery, targeting the cellular machinery that underlies various diseases. ajwilsonresearch.comnih.govresearchgate.net

Plk1 PBD Interaction: The Polo-like kinase 1 (Plk1) is a validated target in oncology, with its Polo-Box Domain (PBD) being essential for its function and localization. researchgate.netsc.edu Inhibition of the PBD offers an alternative to targeting the more conserved kinase domain, potentially leading to greater selectivity. nih.govnih.gov Research has identified that compounds containing a vinyl sulfone group, which can act as protein alkylators, are capable of inhibiting the Plk1 PBD. nih.gov For example, a screen of nearly 113,000 compounds identified a hit that required its alkylating function for activity. nih.gov This suggests that the sulfonyl group, particularly in a reactive form like a vinyl sulfone, can be a key pharmacophore for targeting the Plk1 PBD. Another reported PBD inhibitor, Poloxin, has been optimized to yield Poloxin-2, which shows improved potency in inducing mitotic arrest and apoptosis in tumor cells. researchgate.net

PD-1/PD-L1 Interaction: The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. researchgate.netnih.govnih.gov Small molecules that inhibit this interaction are of great interest in immunotherapy. Studies have explored sulfonamide derivatives for this purpose. In one such study, a series of new sulfonamide derivatives coupled with salicylamide (B354443) or anisamide scaffolds were synthesized and tested. researchgate.net Several of these compounds demonstrated significant inhibition of the PD-1/PD-L1 interaction in an ELISA-based screening assay. researchgate.net

Table 1: Modulation of Protein-Protein Interactions by Structurally Related Compounds

| Compound Class | Target | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Vinyl Sulfones | Plk1 PBD | BRET Cell-Based Assay | Activity dependent on protein alkylation by the vinyl sulfone group. | nih.gov |

| Poloxin Analogs | Plk1 PBD | Fluorescence Polarization | Poloxin-2 showed improved potency and selectivity over the parent compound. | researchgate.net |

The sulfonyl and propanamide moieties are features of many enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition: Sulfonamide-containing compounds are well-known for their anti-inflammatory properties, often mediated through the inhibition of COX-2. frontiersin.org A study exploring propanamide-sulfonamide drug conjugates, specifically by linking naproxen (B1676952) with various sulfa drugs, identified potent dual inhibitors of urease and COX-2. nih.gov The naproxen-sulfamethoxazole conjugate, for instance, exhibited 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drug celecoxib. nih.gov Other research on quinazolinone derivatives bearing a benzenesulfonamide (B165840) group also reported COX-2 inhibitory activity. mdpi.comnih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment for certain cancers, particularly non-small cell lung cancer (NSCLC). nih.govnih.gov While the specific structure "3-((2-Morpholinoethyl)sulfonyl)propanamide" is not a listed EGFR inhibitor, the broader class of small molecules targeting the ATP binding site of the kinase often features diverse heterocyclic systems that can be conceptually related. Third-generation EGFR TKIs are designed to selectively target mutant forms of EGFR, such as T790M, while sparing the wild-type receptor to reduce toxicity. nih.gov For example, Naquotinib, a 3-aminopyrazine-based drug, inhibits various EGFR mutant cell lines with IC₅₀ values in the nanomolar range. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Enzyme Target | % Inhibition | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Naproxen-Sulfamethoxazole Conjugate | COX-2 | 75.4% (at 10 µM) | Not Reported | nih.gov |

| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% (at 20 µM) | Not Reported | mdpi.com |

Compounds with propanamide and sulfonamide structures have been investigated for their ability to modulate various cell surface receptors.

Cannabinoid Receptors: The endocannabinoid system, primarily involving the CB1 and CB2 receptors, is a target for treating numerous conditions. researchgate.netbiorxiv.org The modulation of these receptors by synthetic ligands is an active area of research. semanticscholar.orgnih.gov While direct modulation by this compound is not documented, related structures have been explored. For example, a series of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides were developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel sometimes considered an "ionotropic cannabinoid receptor". nih.govnih.gov This indicates that the propanamide and sulfonylaminophenyl scaffolds are suitable for interacting with cannabinoid-related receptors. nih.gov

The ability of a compound to modulate key cellular signaling pathways is a hallmark of many therapeutic agents.

Nrf2 Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Compounds containing an α,β-unsaturated sulfonyl group can act as Michael acceptors, reacting with cysteine residues on KEAP1, the negative regulator of Nrf2. nih.gov This leads to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes. This mechanism suggests that sulfonyl-containing compounds, particularly those with reactive moieties, have the potential to be potent activators of the Nrf2 antioxidant pathway. nih.gov

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in oncology drug discovery. The MCF-7 human breast cancer cell line is a commonly used model for these studies. nih.gov Research on a series of synthetic sulfonate esters, which are structurally related to sulfonamides, demonstrated their anti-proliferative effects on MCF-7 cells. nih.gov One compound, 3-Methoxyphenyl p-toluenesulfonate, showed a potent IC₅₀ value of 89.83 µM on these cells. nih.gov The study found that these compounds could induce cell cycle arrest and apoptosis, highlighting the potential of organosulfur compounds as anti-neoplastic agents. nih.gov

Table 3: Anti-proliferative Activity Against MCF-7 Cells

| Compound | Cell Line | IC₅₀ Value | Effect | Reference |

|---|---|---|---|---|

| 3-Methoxyphenyl p-toluenesulfonate | MCF-7 | 89.83 µM | Cell cycle arrest, apoptosis induction | nih.gov |

Insufficient Data Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of available information specifically concerning the chemical compound this compound. The initial investigation did not yield any preclinical in vivo studies, efficacy data in disease models, or mechanistic studies at the molecular level for this particular compound.

The search results provided general information on related chemical classes, such as propanamide and sulfonamide derivatives, and their potential roles as anti-inflammatory agents or insect growth regulators. However, no studies directly investigating this compound were identified.

Consequently, it is not possible to provide a detailed article on the "" for this specific compound as outlined in the user's request. The required subsections, including "Proof-of-Concept Studies in Animal Models," "Efficacy in Disease Models," "Target Engagement Verification in Animal Tissues," "Identification of Molecular Targets and Binding Affinities," and "Signaling Pathway Analysis," could not be populated with scientifically accurate and specific findings.

Further research would be required to be published on this compound to enable a thorough review of its biological activities.

Mechanistic Studies at the Molecular Level

Ligand-Protein Interaction Profiling (e.g., Molecular Docking)

A comprehensive search of scientific literature and chemical databases was conducted to identify studies on the ligand-protein interaction profile of this compound. This investigation aimed to uncover data from molecular docking simulations or other computational and experimental methods that would elucidate the binding modes, potential protein targets, and the nature of the interactions between this specific compound and biological macromolecules.

Despite a thorough investigation, no specific studies detailing the molecular docking or ligand-protein interaction profiling for this compound were found in the available scientific literature. Consequently, data regarding its binding affinity, specific protein targets, and the key amino acid residues involved in potential interactions are not available.

Therefore, it is not possible to provide detailed research findings, including data tables on binding energies or interacting residues, for this compound at this time. Further theoretical and experimental research would be required to characterize its interactions with any potential biological targets.

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic data was found for the chemical compound this compound. The requested information regarding its absorption, distribution, metabolic stability, and major metabolic pathways in non-human in vitro or in vivo studies is not detailed in the accessible scientific domain.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline. Generating such an article would require speculating or using data from unrelated compounds, which would not be scientifically accurate or adhere to the strict focus on this compound.

General principles of preclinical pharmacokinetics are well-established. These studies are crucial in drug discovery to understand how a potential drug is absorbed, distributed throughout the body, metabolized, and excreted (ADME).

Absorption profiles are typically investigated using in vitro models like Caco-2 cell permeability assays and in vivo studies in animal models to determine the extent and rate of drug absorption.

Distribution studies in animals help to understand where the compound travels in the body and if it reaches the target tissues.

Metabolic stability is assessed using in vitro systems such as hepatic microsomes and plasma to predict how quickly the compound will be broken down in the body. nih.govnih.gov Liver microsomes are a key tool as they contain many of the enzymes responsible for drug metabolism. nih.gov

Metabolite identification is performed to understand the chemical changes a compound undergoes in the body, as metabolites can have their own pharmacological or toxicological effects. researchgate.netnih.gov

While these are the standard assessments in preclinical development, the specific outcomes of these tests for this compound have not been published.

Pharmacological and Adme Considerations in Preclinical Development

Preclinical Pharmacokinetics (PK)

Excretion Pathways (in vivo, non-human)

The investigation of excretion pathways is a critical component of preclinical toxicology and pharmacokinetic studies. These studies aim to determine the routes and rates at which a compound and its metabolites are eliminated from the body of a living organism. The primary routes of excretion are typically via the kidneys into urine and through the liver into feces. Understanding these pathways is essential for evaluating the potential for drug accumulation, determining dosing intervals, and assessing the risk of toxicity to excretory organs.

Following a comprehensive search of scientific literature and public databases, no specific in vivo studies detailing the excretion pathways of 3-((2-Morpholinoethyl)sulfonyl)propanamide in any non-human species were identified. Consequently, data on the primary routes of elimination (e.g., renal, biliary), the extent of metabolism prior to excretion, and the chemical nature of any excreted metabolites for this specific compound are not available in the public domain.

Data Table 6.1.4: Excretion Profile of this compound in Non-Human Species

| Species | Route of Administration | Primary Excretion Route (% of Dose) | Major Metabolites Identified | Reference |

|---|---|---|---|---|

| No data available |

In Vitro Permeability Studies

In vitro permeability assays are fundamental tools in early drug discovery for predicting the intestinal absorption of orally administered drug candidates. These assays measure the ability of a compound to passively diffuse across a membrane that mimics the intestinal epithelium. Common methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2. The results are typically reported as a permeability coefficient (Papp), which helps classify compounds as having low, medium, or high permeability. The morpholine (B109124) ring, a feature of this compound, is often incorporated into drug candidates to improve properties like solubility and permeability. acs.orgnih.govnih.govresearchgate.net

Despite the relevance of such studies, a diligent search of available scientific literature yielded no specific in vitro permeability data for this compound. Therefore, its permeability characteristics, as would be determined by standard assays like PAMPA or Caco-2, have not been publicly reported.

Data Table 6.2: In Vitro Permeability of this compound

| Assay Type | Apparent Permeability (Papp) (cm/s) | Permeability Classification | Reference |

|---|---|---|---|

| No data available |

Prodrug Strategies for Enhanced Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. Prodrug strategies are employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery. For compounds containing a sulfonamide group, several prodrug approaches have been explored. nbinno.comacs.orgnih.govmdpi.comderpharmachemica.com These can involve modifying the sulfonamide nitrogen to create a linkage that is cleaved under specific physiological conditions, for instance, by enzymes present in a target tissue. nbinno.comderpharmachemica.com One such strategy involves creating azo-linked prodrugs of sulfonamides, which are designed to be reductively cleaved by enzymes in the colon for targeted drug release. derpharmachemica.com Another approach utilizes a two-stage release mechanism, where a series of reactions, such as β-elimination followed by a 1,6-elimination, are required to release the active sulfonamide drug. acs.orgnih.gov

However, the application of such strategies specifically to this compound has not been documented in the reviewed scientific literature. There is no available research detailing the design, synthesis, or evaluation of any prodrugs of this compound aimed at enhancing its pharmacological profile.

Data Table 6.3: Investigated Prodrugs of this compound

| Prodrug Moiety | Activation Mechanism | Intended Pharmacological Enhancement | Status/Findings | Reference |

|---|---|---|---|---|

| No data available |

Computational and Structural Biology Insights

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules. For a compound like 3-((2-Morpholinoethyl)sulfonyl)propanamide, these methods are invaluable for predicting how it might interact with biological targets, a critical step in drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjb.ro This technique is instrumental in structure-based drug design. nih.govnih.gov

In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm would then sample numerous possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. slideshare.net Such a study could reveal key binding interactions. For instance, studies on other sulfonamide derivatives have shown that the sulfonamide group often participates in hydrogen bonding with amino acid residues in the protein's active site. chemmethod.com The morpholine (B109124) and propanamide moieties of this compound could also form crucial hydrogen bonds or hydrophobic interactions.

Hypothetical Docking Results for this compound with a Target Protein

| Ligand Moiety | Interacting Residue | Interaction Type | Estimated Distance (Å) | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Sulfonyl Oxygen | Arg122 | Hydrogen Bond | 2.8 | -8.5 |

| Sulfonyl Oxygen | Lys78 | Hydrogen Bond | 3.1 | |

| Propanamide NH | Asp150 (Backbone C=O) | Hydrogen Bond | 2.9 | |

| Morpholine Oxygen | Tyr210 (Side Chain OH) | Hydrogen Bond | 3.0 | |

| Morpholine Ring | Phe180, Trp214 | Hydrophobic (π-π) | ~4.5 |

Conformational analysis is the study of the different 3D arrangements of atoms that a molecule can adopt through rotation about its single bonds. ijpsr.comfiveable.me For flexible molecules like this compound, understanding the preferred conformations is crucial, as the molecule's shape significantly impacts its biological activity. ijpsr.com A molecule's lowest energy conformation in solution may not be the same as its "bioactive" conformation when bound to a target. nih.gov

A conformational analysis would involve systematically rotating the molecule's key rotatable bonds—such as the C-C and C-S bonds in the ethylsulfonyl chain and the C-N bond of the morpholine ring—and calculating the potential energy of each resulting conformer. This process identifies a set of low-energy, stable conformations. The results can help determine the energy penalty required for the molecule to adopt its bioactive shape, a factor known as ligand strain energy. researchgate.net

Hypothetical Torsion Angles for Low-Energy Conformers of this compound

| Conformer | Torsion Angle 1 (C-S-C-C) | Torsion Angle 2 (S-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | -175° (anti) | 65° (gauche) | 0.00 | 45 |

| 2 | -170° (anti) | 180° (anti) | 0.85 | 25 |

| 3 | 68° (gauche) | 70° (gauche) | 1.50 | 15 |

| 4 | 70° (gauche) | -178° (anti) | 2.10 | 10 |

Dynamics Simulations to Elucidate Molecular Mechanisms

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for the system. nih.govnumberanalytics.com An MD simulation of this compound complexed with a target protein would reveal the stability of the docked pose and the flexibility of both the ligand and the protein's binding site. nih.govnih.gov

The simulation would track the movements of every atom over a period of nanoseconds to microseconds. Analysis of the resulting trajectory could confirm whether key interactions observed in docking are maintained over time, identify the role of surrounding water molecules in mediating binding, and reveal conformational changes in the protein upon ligand binding. nih.gov

Hypothetical Parameters and Outputs of an MD Simulation

| Parameter/Metric | Description/Value |

|---|---|

| Simulation Time | 200 nanoseconds |

| Force Field | AMBER14SB |

| Ligand RMSD | Average of 1.5 Å (indicating stable binding in the pocket) |

| Protein RMSF | Peaks in loop regions, low fluctuation in binding site residues |

| Key H-Bonds Maintained | Sulfonyl-Arg122 (85% occupancy), Propanamide-Asp150 (70% occupancy) |

Crystal Structure Analysis of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govspringernature.com This experimental technique provides definitive proof of the ligand's binding mode, orientation, and interactions. nih.gov

Currently, there are no publicly available crystal structures of this compound bound to a protein target. If such a structure were to be determined, it would provide highly accurate data on bond lengths, angles, and the specific geometry of interactions with amino acid residues and water molecules. This information is invaluable for validating and refining computational models and for guiding further drug design efforts. peakproteins.com In the absence of a direct crystal structure, a structure of a closely related analog could serve as a template for more accurate modeling.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| PDB ID | N/A (Hypothetical) |

| Resolution (Å) | 1.8 |

| Space Group | P212121 |

| R-work / R-free | 0.19 / 0.22 |

| Key Interactions | Direct H-bond from Sulfonyl O1 to Arg122 NH1 (2.85 Å); Water-mediated H-bond from Morpholine O to Tyr210 OH |

De Novo Design Strategies Based on Structural Information

De novo drug design involves creating novel molecular structures from scratch, rather than by modifying existing ones. nih.govdeeporigin.com Structural information, whether from docking, MD simulations, or crystallography, can serve as a powerful starting point for these strategies. frontiersin.orgcreative-biostructure.com

Based on a hypothetical binding model of this compound, a de novo design algorithm could suggest modifications to improve its properties. For example, if an unoccupied hydrophobic pocket is identified near the morpholine ring, the algorithm might suggest adding a small alkyl group to fill that pocket and increase binding affinity. Alternatively, if the propanamide moiety shows high flexibility, it could be replaced with a more rigid group to lock the molecule into its bioactive conformation, a strategy known as conformational restriction. fiveable.me

Hypothetical De Novo Design Strategy Based on this compound

| Original Moiety | Proposed Modification | Rationale | Desired Outcome |

|---|---|---|---|

| Propanamide | Replace with a cyclopropylamide group | Introduce conformational rigidity | Reduce entropy loss upon binding; improve affinity |

| Morpholine Ring | Add a methyl group at the 3-position | Fill an adjacent unused hydrophobic pocket | Increase van der Waals contacts and potency |

| Ethyl Linker | Shorten to a methyl linker | Optimize positioning of the morpholine ring | Improve hydrogen bond geometry with Tyr210 |

Advanced Research Directions and Future Perspectives

Development of Novel Analogs with Enhanced Specificity

A key area of future research will be the rational design and synthesis of novel analogs of 3-((2-Morpholinoethyl)sulfonyl)propanamide to enhance its specificity for biological targets. The core structure offers multiple points for chemical modification. For instance, substitution on the morpholine (B109124) ring, modification of the ethyl linker, or alterations to the propanamide group could lead to analogs with improved binding affinity and selectivity.

Detailed research findings in the broader field of medicinal chemistry suggest that even minor structural modifications can have a significant impact on the pharmacological profile of a compound. For example, the introduction of chiral centers or the incorporation of fluorine atoms could modulate the compound's metabolic stability and target engagement. A systematic structure-activity relationship (SAR) study would be instrumental in identifying the key structural features responsible for its biological activity and in guiding the design of more potent and selective analogs.

Multi-Targeting Approaches Utilizing the Core Structure

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases. The scaffold of this compound is well-suited for the design of multi-target agents. By incorporating pharmacophores known to interact with different targets, it may be possible to create hybrid molecules with a unique polypharmacological profile.

For example, the morpholine moiety is a common feature in many approved drugs and is known to interact with a variety of receptors and enzymes. The sulfonamide group is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer effects ajchem-b.com. By combining these features with other functionalities, researchers could develop novel compounds that, for instance, simultaneously inhibit a key enzyme and block a receptor involved in a particular disease pathway.

Application in Chemical Biology Tools and Probes

The structure of this compound can be adapted for the development of chemical biology tools and probes to investigate biological processes. For example, by attaching a fluorescent dye or a photoaffinity label to the molecule, it could be used as a molecular probe to visualize and identify its biological targets in living cells.

Furthermore, the synthesis of biotinylated or clickable analogs would enable affinity-based proteomics studies to pull down and identify interacting proteins. Such tools would be invaluable for elucidating the mechanism of action of this compound and for discovering new biological pathways.

Emerging Methodologies for Synthesis and Evaluation

Recent advances in synthetic organic chemistry offer new and efficient ways to synthesize this compound and its derivatives. Traditional methods for the synthesis of sulfonamides often involve the reaction of a sulfonyl chloride with an amine frontiersrj.com. However, newer, more sustainable methods are emerging.

| Synthetic Approach | Description | Potential Advantages |

| Transition Metal-Catalyzed Cross-Coupling | Reactions that form the C-S or S-N bond using a transition metal catalyst. | High efficiency, broad substrate scope, and milder reaction conditions thieme-connect.comresearchgate.net. |

| Electrochemical Synthesis | The use of electricity to drive the chemical reaction for forming the sulfonamide bond. | Avoids the use of harsh reagents and can be more environmentally friendly rsc.org. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a traditional batch reactor. | Improved safety, scalability, and reproducibility ajchem-b.com. |

| Photoredox Catalysis | The use of light to initiate the chemical reaction. | Access to novel reaction pathways and the ability to perform reactions under mild conditions ajchem-b.com. |

In addition to synthetic methodologies, new approaches for evaluating the biological activity of these compounds are also emerging. High-throughput screening (HTS) and high-content imaging (HCI) can be used to rapidly assess the effects of a large number of analogs on cellular models of disease.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. | Reduces the number of compounds that need to be synthesized and tested, saving time and resources researchgate.net. |

| De Novo Drug Design | Generative models can design novel molecules with desired properties from scratch. | Can lead to the discovery of novel chemical scaffolds with improved efficacy and safety profiles. |

| Target Identification | AI can analyze large biological datasets to identify potential protein targets for a given compound. | Helps to elucidate the mechanism of action and identify new therapeutic indications. |

| Clinical Trial Optimization | AI algorithms can help in designing more efficient clinical trials and in identifying patient populations that are most likely to respond to a new drug. | Increases the success rate of clinical trials and accelerates the delivery of new medicines to patients. |

The integration of AI and ML with traditional medicinal chemistry approaches will undoubtedly play a crucial role in unlocking the full therapeutic potential of this compound and its future analogs.

Q & A